

An In-depth Technical Guide to the Physicochemical Properties of DOPE-mPEG 5000

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Compound of Interest

Compound Name: DOPE-mPEG (MW 5000)

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This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DOPE-mPEG 5000). Aimed at researchers, scientists, and professionals in drug development, this document details the molecule's structural and functional characteristics, methods for its characterization, and its role in the formulation of lipid-based drug delivery systems.

Core Physicochemical Properties

DOPE-mPEG 5000 is a PEGylated phospholipid, a class of molecules crucial for the development of sterically stabilized liposomes, often referred to as "stealth" liposomes. The covalent attachment of the hydrophilic methoxy polyethylene glycol (mPEG) chain to the headgroup of the 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) lipid imparts unique properties that are highly valuable in drug delivery applications.[1][2] The mPEG chain creates a hydrophilic corona around the liposome surface, which sterically hinders the binding of opsonins and reduces clearance by the mononuclear phagocyte system, thereby prolonging circulation time.

The quantitative physicochemical properties of DOPE-mPEG 5000 are summarized in the table below.



Property	Value	References
Molecular Formula	C ₄₁ H ₇₈ NO ₈ P (DOPE) + (C ₂ H ₄ O)n (mPEG)	
Average Molecular Weight	~5744.03 g/mol (744.03 g/mol for DOPE + ~5000 g/mol for mPEG)	[3]
Physical State	White to off-white powder or solid	[3][4][5]
Solubility	Soluble in chloroform and other organic solvents such as methylene chloride, DMF, and DMSO. Forms micelles in aqueous solutions.	[3][4][5][6]
Critical Micelle Concentration (CMC)	In the low micromolar (µM) range in aqueous solutions. The exact value is dependent on factors such as ionic strength and temperature.	[7][8]

Experimental Protocols

Accurate characterization of DOPE-mPEG 5000 and liposomal formulations containing it is critical for ensuring reproducibility and efficacy. The following sections detail the standard experimental protocols for determining key physicochemical parameters.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which the amphiphilic DOPE-mPEG 5000 molecules self-assemble into micelles in an aqueous solution.[9] A common and sensitive method for determining the CMC of PEGylated lipids is fluorescence spectroscopy, using a hydrophobic fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (DPH).

Protocol:



Preparation of Stock Solutions:

- Prepare a stock solution of DOPE-mPEG 5000 in a suitable buffer (e.g., 10 mM HEPES with 150 mM NaCl, pH 7.4).
- Prepare a stock solution of DPH in a non-polar organic solvent (e.g., methanol or chloroform).

Sample Preparation:

- Prepare a series of dilutions of the DOPE-mPEG 5000 stock solution in the buffer,
 covering a wide concentration range expected to include the CMC.
- Add a small aliquot of the DPH stock solution to each dilution to a final concentration that
 is low enough to avoid self-quenching. The organic solvent from the DPH stock should be
 evaporated, or its final concentration kept minimal (<1%) to not influence micellization.

Fluorescence Measurement:

- Incubate the samples at a controlled temperature.
- Measure the fluorescence intensity of DPH in each sample using a spectrofluorometer.
 The excitation and emission wavelengths for DPH are typically around 350 nm and 430 nm, respectively.

Data Analysis:

- Plot the fluorescence intensity of DPH as a function of the DOPE-mPEG 5000 concentration.
- The plot will show a significant increase in fluorescence intensity as the DPH partitions into the hydrophobic cores of the newly formed micelles.
- The CMC is determined from the inflection point of this curve, often calculated as the intersection of the two linear portions of the plot.[7][8]

Preparation of Liposomes by Thin-Film Hydration



The thin-film hydration method is a widely used technique for the preparation of liposomes.[10]

Protocol:

- Lipid Film Formation:
 - Dissolve DOPE-mPEG 5000 and other lipid components (e.g., a primary phospholipid like DSPC and cholesterol) in a suitable organic solvent, typically chloroform or a chloroform:methanol mixture, in a round-bottom flask.
 - Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
 - Further dry the lipid film under a high vacuum for several hours to overnight to remove any residual solvent.
- Hydration:
 - Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by adding the buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc.
 - Agitate the flask to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).
- Size Reduction (Extrusion):
 - To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
 - This process involves repeatedly passing the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder.

Characterization of Liposomes

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[11][12]

Protocol:



• Sample Preparation:

- Dilute the liposome suspension with the same buffer used for hydration to a suitable concentration to avoid multiple scattering effects.
- Instrument Setup:
 - Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
 - Enter the parameters of the dispersant (viscosity and refractive index) into the software.
- Measurement:
 - Transfer the diluted liposome sample to a clean cuvette.
 - Place the cuvette in the instrument and initiate the measurement. The instrument's laser illuminates the sample, and the fluctuations in the scattered light intensity due to the Brownian motion of the liposomes are analyzed to determine the size distribution.[11]
- Data Analysis:
 - The software calculates the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes, which is a key indicator of their stability in suspension.[13][14]

Protocol:

- Sample Preparation:
 - Dilute the liposome suspension in an appropriate low-conductivity medium, such as a dilute salt solution (e.g., 10 mM NaCl), to the required concentration for measurement.[15]
- Instrument Setup:
 - Use a dedicated folded capillary cell for zeta potential measurements.



- Equilibrate the instrument to the desired temperature.
- Measurement:
 - Load the diluted sample into the capillary cell, ensuring no air bubbles are present.
 - The instrument applies an electric field across the sample, causing the charged liposomes to move towards the oppositely charged electrode (electrophoresis). The velocity of this movement is measured using laser Doppler velocimetry.[13]
- Data Analysis:
 - The instrument's software calculates the electrophoretic mobility and converts it to the zeta
 potential using the Henry equation. The magnitude of the zeta potential (either positive or
 negative) indicates the degree of electrostatic repulsion between adjacent, similarly
 charged particles in the dispersion, and thus the stability of the formulation.

Visualized Experimental Workflows

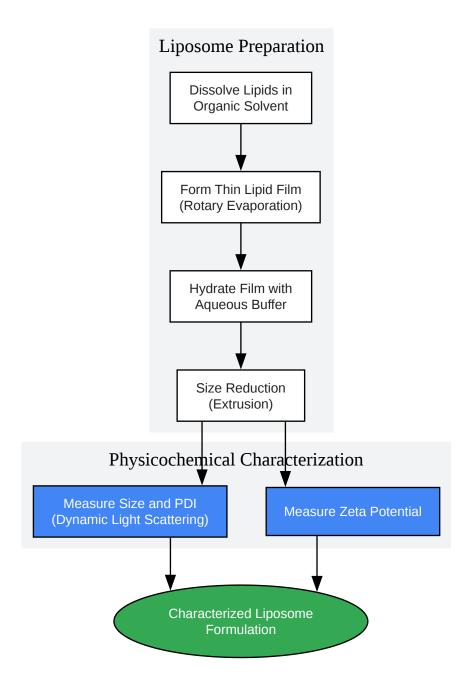
The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows described in this guide.



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Workflow for CMC Determination





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Liposome Preparation and Characterization Workflow

Need Custom Synthesis?

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